Lysine carbonate
Overview
Description
Lysine carbonate is a derivative of L-lysine, an essential amino acid that plays a crucial role in various biological processes. L-lysine is vital for human and animal growth, protein synthesis, and calcium absorption. This compound is often used in dietary supplements and pharmaceuticals due to its enhanced stability and bioavailability compared to L-lysine.
Scientific Research Applications
Lysine carbonate has numerous applications in scientific research:
Mechanism of Action
Future Directions
The L-Lysine industry is expanding, with great efforts being made to decrease the cost of L-Lysine to make it more competitive in the markets . L-Lysine also shows potential as a feedstock to produce other high-value chemicals for active pharmaceutical ingredients, drugs, or materials . This demonstrates an active and expansive L-Lysine industry, and these green biomanufacturing strategies could also be applied to enhance the competitiveness of other amino acid industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysine carbonate can be synthesized through the reaction of L-lysine with carbon dioxide. This reaction typically occurs under mild conditions, often in an aqueous solution. The process involves the formation of a carbamate intermediate, which then converts to L-lysine carbonate.
Industrial Production Methods
Industrial production of L-lysine carbonate often involves microbial fermentation. Microorganisms such as Corynebacterium glutamicum and Escherichia coli are commonly used for the fermentation process. These microorganisms are cultured in a medium containing carbon sources like glucose or molasses. The fermentation process is optimized to maximize the yield of L-lysine, which is then reacted with carbon dioxide to produce L-lysine carbonate .
Chemical Reactions Analysis
Types of Reactions
Lysine carbonate undergoes various chemical reactions, including:
Decarboxylation: This reaction involves the removal of a carboxyl group, resulting in the formation of cadaverine, a diamine used in the production of polyamides.
Substitution: this compound can participate in substitution reactions where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Decarboxylation: This reaction typically requires a catalyst such as pyridoxal phosphate and occurs under mild conditions.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products
Comparison with Similar Compounds
Similar Compounds
Cadaverine: A diamine derived from L-lysine through decarboxylation.
Lysinol: A derivative of L-lysine used in the synthesis of various polymers.
Pipecolic Acid: Another lysine derivative with applications in pharmaceuticals and biochemistry.
Uniqueness
Lysine carbonate is unique due to its enhanced stability and bioavailability compared to other lysine derivatives. Its ability to improve calcium absorption and support bone health makes it particularly valuable in dietary supplements and pharmaceuticals .
Properties
IUPAC Name |
carbonic acid;(2S)-2,6-diaminohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.CH2O3/c7-4-2-1-3-5(8)6(9)10;2-1(3)4/h5H,1-4,7-8H2,(H,9,10);(H2,2,3,4)/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHFNTLZOZPXFE-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28231-58-5 | |
Record name | Lysine carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28231-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028231585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-lysine carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYSINE CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPG0PZ2GXY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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